(5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazole core. Key structural elements include:
- Position 2: A 3-chlorophenyl group, introducing electron-withdrawing effects.
- Position 5: A benzylidene moiety substituted with 4-isobutoxy and 3-methoxy groups, contributing steric bulk and lipophilicity.
- Stereochemistry: The Z-configuration of the benzylidene double bond is critical for molecular planarity and biological interactions .
Properties
Molecular Formula |
C22H20ClN3O3S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H20ClN3O3S/c1-13(2)12-29-17-8-7-14(9-18(17)28-3)10-19-21(27)26-22(30-19)24-20(25-26)15-5-4-6-16(23)11-15/h4-11,13H,12H2,1-3H3/b19-10- |
InChI Key |
BPMRIAXVFHAGFF-GRSHGNNSSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the chlorophenyl group and the isobutoxy-methoxybenzylidene moiety. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted thiazolotriazole compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects against cancer cells while maintaining low toxicity to normal cells .
- Structure-Activity Relationship (SAR) : The introduction of halogen substituents (e.g., chlorine) in the benzylidene part of the molecule was found to enhance the anticancer activity. Compounds with chlorine at specific positions showed improved efficacy in inhibiting tumor growth .
Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties:
- In Vitro Studies : Research has demonstrated that certain derivatives exhibit potent antibacterial and antifungal activities. For example, derivatives were tested against various microbial strains and showed promising results in inhibiting growth .
Case Studies
To illustrate the practical applications of (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiazolo-Triazole Core
The biological and physicochemical properties of thiazolo-triazole derivatives are heavily influenced by substituents at positions 2 and 5. Below is a comparative analysis:
Position 2 Modifications
Position 5 Modifications
Structural and Crystallographic Insights
- Planarity : The fused thiazolo-triazole system in the target compound is expected to adopt near-planar geometry, similar to analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
- Crystal Packing : Bulky substituents (e.g., isobutoxy) may disrupt intermolecular interactions, reducing crystallinity compared to derivatives with smaller alkoxy groups .
Key Data Table
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with promising biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.86 g/mol. The unique thiazolo[3,2-b][1,2,4]triazole core structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3OS |
| Molecular Weight | 367.86 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the thiazolo-triazole core and the introduction of various functional groups such as chlorophenyl and isobutoxy groups. Reaction conditions are optimized for yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines. For example, derivatives have been reported to inhibit breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL .
- Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis in cancer cells. The specific molecular targets include kinases involved in cell proliferation and survival pathways .
Antimicrobial Activity
Compounds within the thiazolo-triazole family have also exhibited antimicrobial properties:
- Broad Spectrum : Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
- Potential Use : The antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Effects
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anti-inflammatory properties:
- Mechanism : These compounds may inhibit inflammatory cytokines and modulate immune responses .
- Applications : Their anti-inflammatory effects make them candidates for treating conditions such as arthritis and other inflammatory diseases.
Study 1: Cytotoxicity in Melanoma Cells
A study investigated the effects of a derivative similar to this compound on human melanoma cells (VMM917). The compound exhibited selective cytotoxicity with a 4.9-fold increase in toxicity compared to normal cells. It induced S phase cell cycle arrest and reduced melanin production .
Study 2: Antiproliferative Activity Against Breast Cancer
Another investigation focused on the antiproliferative effects of related triazole compounds against breast cancer cell lines. The study reported significant inhibition rates with IC50 values indicating strong potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
